molecular formula C6H7ClN2O B13522201 N-[(2-chloropyridin-3-yl)methyl]hydroxylamine

N-[(2-chloropyridin-3-yl)methyl]hydroxylamine

Cat. No.: B13522201
M. Wt: 158.58 g/mol
InChI Key: UTVHHRAFFZAYTI-UHFFFAOYSA-N
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Description

N-[(2-chloropyridin-3-yl)methyl]hydroxylamine is a chemical compound that features a hydroxylamine group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)methyl]hydroxylamine typically involves the reaction of 2-chloropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted pyridine derivatives from substitution reactions .

Scientific Research Applications

N-[(2-chloropyridin-3-yl)methyl]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-chloropyridin-3-yl)methyl]hydroxylamine include:

  • N-[(2-chloropyridin-3-yl)methyl]methylamine
  • N-[(2-chloropyridin-3-yl)methyl]acetamide
  • 2-chloro-5-hydroxymethylpyridine
  • 6-chloronicotinic acid

Uniqueness

This compound is unique due to its hydroxylamine group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-3,9-10H,4H2

InChI Key

UTVHHRAFFZAYTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CNO

Origin of Product

United States

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